1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol
Description
Historical Trajectory and Evolution of Highly Fluorinated Tertiary Alcohols
The journey into the world of organofluorine chemistry began in the late 19th and early 20th centuries, with early methods often proving challenging and hazardous. The development of safer and more efficient fluorination techniques throughout the 20th century paved the way for the synthesis of a wide range of fluorinated compounds. The synthesis of fluorinated alcohols, in particular, has evolved significantly. Early methods for creating tertiary alcohols often involved the use of Grignard reagents with ketones. masterorganicchemistry.commasterorganicchemistry.com This fundamental reaction has been adapted for the synthesis of fluorinated analogs.
The development of methods for synthesizing perfluoroalkylated compounds, such as those involving telomerization and electrochemical fluorination, provided the building blocks for more complex fluorinated molecules, including alcohols. researchgate.net The synthesis of tertiary alcohols bearing perfluoroalkyl chains has been a subject of interest, with various catalytic methods being developed to facilitate their construction. researchgate.net More recent advancements have focused on developing milder and more selective methods for the deoxyfluorination of tertiary alcohols to produce tertiary fluorides, a reaction that underscores the reactivity of the hydroxyl group in these sterically hindered and electronically modified molecules. researchgate.netnih.govnih.govacs.org
Contemporary Significance and Academic Relevance of 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol
While extensive academic literature specifically detailing the synthesis and application of this compound is not widely available, its significance can be inferred from its commercial availability and the known applications of structurally related compounds. It is identified as a crosslinking agent in polymers, a role that leverages the unique properties imparted by its fluorinated tail. cymitquimica.com Crosslinking is a critical process in polymer chemistry for enhancing the mechanical, thermal, and chemical resistance of materials. The incorporation of fluorinated moieties can lead to polymers with desirable properties such as low surface energy, hydrophobicity, and chemical inertness. nih.govmdpi.comrsc.org
The academic relevance of this compound lies in its potential as a building block for novel fluorinated materials and as a subject for studying the impact of short-chain perfluoroalkyl groups on reactivity and material properties. Research into short-chain per- and polyfluoroalkyl substances (PFAS) is an area of intense focus due to the environmental persistence and bioaccumulation concerns associated with their long-chain counterparts. nih.govmst.dk Understanding the properties and reactivity of compounds like this compound is crucial for the development of new materials with tailored functionalities and improved environmental profiles.
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Notes |
| CAS Number | 374-46-9 rsc.orgapolloscientific.co.ukscbt.com | |
| Molecular Formula | C₅H₇F₅O rsc.orgscbt.com | |
| Molecular Weight | 178.10 g/mol rsc.orgscbt.com | |
| Density | 1.24 g/mL (@ 20 °C) rsc.org | Data for the specific compound. |
| Refractive Index | 1.3292 (@ 20 °C) rsc.org | Data for the specific compound. |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available | Short-chain fluorinated alcohols generally exhibit higher water solubility than their long-chain analogs. nih.govmst.dk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,4-pentafluoro-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5O/c1-3(2,11)4(6,7)5(8,9)10/h11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNSVWKHKHDGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597472 | |
| Record name | 3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-46-9 | |
| Record name | 3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1,1,2,2 Pentafluoro 3 Methylbutan 3 Ol and Analogues
Strategic Design of Synthetic Routes to 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol
The design of a synthetic route for a target molecule like this compound begins with a retrosynthetic analysis. The target is a tertiary alcohol containing a pentafluoroethyl group (C₂F₅) and two methyl groups attached to the carbinol carbon. The most logical disconnection is at the C-C bond between the perfluoroalkyl group and the tertiary carbon center.
This retrosynthetic step suggests a nucleophilic pentafluoroethyl synthon (C₂F₅⁻) reacting with an acetone (B3395972) electrophile, or an electrophilic pentafluoroethyl synthon (C₂F₅⁺) reacting with an acetone-derived nucleophile (e.g., an enolate). The most common and practical approach involves the reaction of a pentafluoroethyl organometallic reagent with acetone.
A plausible forward synthesis involves the following steps:
Preparation of a Pentafluoroethyl Nucleophile: Starting from a suitable precursor like pentafluoroethyl iodide (C₂F₅I), a Grignard reagent (C₂F₅MgBr) or an organolithium reagent (C₂F₅Li) can be prepared.
Nucleophilic Addition: The prepared organometallic reagent is then reacted with acetone in an anhydrous ether solvent.
Aqueous Workup: The resulting magnesium or lithium alkoxide is hydrolyzed in a final workup step with aqueous acid to yield the target tertiary alcohol, this compound.
This strategy is a standard and effective method for the formation of tertiary alcohols and can be adapted for various analogues by substituting acetone with other ketones.
The introduction of perfluoroalkyl groups into organic molecules is a central challenge in fluorine chemistry. While traditional methods often rely on harsh conditions, recent research has focused on developing milder and more versatile protocols. Modern perfluoroalkylation methods often avoid the direct use of perfluoroalkyl iodides, which can be technically challenging. nih.gov
One innovative approach involves the use of α-(perfluoroalkylsulfonyl)propiophenones as bench-stable, organic-soluble, and iodine-free perfluoroalkylation sources. nih.gov These reagents undergo homolysis upon light irradiation, generating a perfluoroalkyl radical, sulfur dioxide, and a "dummy group" radical. nih.gov This method is redox-neutral and does not require metal catalysts, aligning with green chemistry principles. nih.gov
The development of such reagents is a response to the need for late-stage perfluoroalkylation methods that are more chemoselective and tolerant of various functional groups, overcoming setbacks associated with older methods that may involve harsh oxidants, expensive catalysts, or the generation of unwanted byproducts. nih.gov
Table 1: Comparison of Selected Perfluoroalkylation Methodologies
| Methodology | Reagent Type | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Grignard Reaction | Perfluoroalkyl Halide (e.g., C₂F₅I) + Mg | Anhydrous ether, low temperature | Well-established, uses common starting materials | Sensitive to moisture and protic functional groups |
| Organolithium Reaction | Perfluoroalkyl Halide + BuLi | Anhydrous ether, very low temperature | Highly reactive | Requires very low temperatures, highly basic |
| Light-Mediated Radical | α-(Perfluoroalkylsulfonyl)propiophenone | UV light, room temperature | Metal-free, redox-neutral, bench-stable reagent nih.gov | Requires photochemical setup |
| Electrophilic Fluorination | Selectfluor | Various | Can introduce fluorine at specific positions nih.gov | Not a direct perfluoroalkylation method |
While this compound is an achiral molecule, the synthesis of its chiral analogues, where the methyl groups are replaced by different substituents, requires stereocontrol. The field of asymmetric perfluoroalkylation has seen significant advances, aiming to create chiral fluorinated molecules for industries like pharmaceuticals and agrochemicals. scilit.com
Several strategies have been developed for the enantioselective synthesis of chiral fluoroalcohols and related compounds:
Organocatalysis: Standard organocatalytic α-fluorination followed by reduction can produce chiral β-fluoroalcohols with high enantioselectivity (e.g., 87–96% ee). nih.gov These chiral alcohols are stable intermediates that can be converted into other valuable chiral molecules like β-fluoroamines and γ-fluoroamines. nih.gov
Chiral Catalysts: The combination of a palladium catalyst and a chiral nucleophile derived from cinchona alkaloids has been used for the enantioselective α-fluorination of acid chlorides. harvard.edu This cooperative catalysis generates a chiral enolate that is then fluorinated. harvard.edu
Frustrated Lewis Pairs (FLP): A more recent method involves the desymmetrization of geminal difluoroalkanes using FLP-mediated C–F bond activation, with a chiral Lewis base to impart stereoselectivity. nih.gov This approach allows for the stereospecific transfer of a chiral fluorocarbon fragment, providing access to enantioenriched products that are difficult to synthesize via other methods. nih.gov
These methodologies highlight the growing toolkit available to chemists for installing fluorine-containing stereocenters with high fidelity.
The principles of green chemistry aim to design chemical processes that are more cost-effective, safer for human health, and environmentally benign. sruc.ac.uk In the context of fluoroalcohol synthesis, these principles are being applied to address the drawbacks of conventional methods, which can involve hazardous reagents, large volumes of harmful solvents, and high energy consumption. sruc.ac.ukprimescholars.com
Key green chemistry approaches relevant to fluoroalcohol synthesis include:
Use of Greener Solvents: Fluoroalcohols themselves, such as hexafluoroisopropanol (HFIP), are being used as solvents. The addition of organic reactants to aqueous solutions of HFIP can create a two-phase system, with one phase enriched in the fluoroalcohol and reactant, and the other being largely aqueous. rsc.org This system can enhance reaction rates and simplify product recovery. rsc.org
Development of Eco-Friendly Reagents and Catalysts: There is a strong drive to replace toxic and difficult-to-handle reagents. For instance, new methods for synthesizing sulfonyl fluorides, important building blocks, use readily handled raw materials like thiols with non-toxic reagents, producing only simple salts as byproducts. osaka-u.ac.jpeurekalert.org This avoids the use of highly toxic gases like SO₂F₂. eurekalert.org
Atom Economy and Process Efficiency: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Light-mediated reactions, which can be catalyst-free, and processes that allow for the recycling of byproducts contribute to higher sustainability. nih.gov
Table 2: Application of Green Chemistry Principles in Fluoro-organic Synthesis
| Green Chemistry Principle | Application in Fluoroalcohol Synthesis | Example |
|---|---|---|
| Safer Solvents | Using fluoroalcohol-water systems to reduce reliance on volatile organic solvents. | Friedel–Crafts reactions in a two-phase HFIP/water system. rsc.org |
| Safer Reagents | Replacing toxic reagents with safer, easier-to-handle alternatives. | Synthesis of sulfonyl fluorides from thiols using SHC5® and KF, avoiding toxic SO₂F₂ gas. osaka-u.ac.jpeurekalert.org |
| Catalysis | Using recyclable and environmentally friendly catalysts. | Development of novel, recyclable catalysts for fluoroquinolone synthesis. sruc.ac.uk |
| Energy Efficiency | Employing reactions that proceed under mild conditions, such as room temperature. | Photoinduced perfluoroalkylation reactions under UV light. nih.gov |
Synthesis of Key Fluorinated Intermediates and Precursors
The availability and synthesis of key starting materials are crucial for the successful production of complex fluorinated molecules. Perfluoroalkyl iodides and other fluorinated substrates serve as fundamental building blocks.
Perfluoroalkyl iodides (RբI) are versatile and widely used precursors for creating perfluoroalkylated compounds. koreascience.kr They are typically synthesized through a process called telomerization, where a starting telogen, such as pentafluoroethyl iodide (C₂F₅I), is reacted with a taxogen, tetrafluoroethylene (B6358150) (TFE), to produce a mixture of longer-chain perfluoroalkyl iodides. researchgate.net These mixtures can then be purified by fractional distillation. 3fff.co.uk
Once obtained, the perfluoroalkyl iodide is a key intermediate for producing a range of other compounds. 3fff.co.uk A common industrial process involves the reaction of perfluoroalkyl iodides with ethylene (B1197577) to create fluorotelomer iodides (e.g., F(CF₂CF₂)ₙCH₂CH₂I), which are then hydrolyzed to produce fluorotelomer alcohols (FTOHs). researchgate.netgoogle.com
For the synthesis of this compound, pentafluoroethyl iodide (C₂F₅I) is the essential precursor. It can be converted into a more reactive nucleophilic species for addition to a ketone. This is typically achieved by:
Grignard Reagent Formation: Reaction with magnesium turnings in an ether solvent to form C₂F₅MgI.
Organolithium Reagent Formation: Transmetalation with an alkyllithium reagent like n-butyllithium.
These reactive intermediates are then used immediately in reactions with electrophiles like acetone to form the desired tertiary alcohol structure. youtube.com
Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of organic synthesis. imperial.ac.uk These transformations are essential for elaborating the structure of molecules that already contain fluorine.
Key FGI reactions applicable to fluorinated substrates include:
Oxidation of Alcohols: A secondary fluorinated alcohol can be oxidized to the corresponding ketone using standard chromium(VI) reagents or other modern oxidation methods. imperial.ac.uk This is a critical step in multi-step syntheses where a ketone is needed as an intermediate for further C-C bond formation.
Reduction of Carbonyls: Fluorinated aldehydes and ketones can be reduced to primary and secondary alcohols, respectively. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used. imperial.ac.uk The choice of reagent can allow for chemoselectivity in molecules with multiple reducible groups.
Conversion of Alcohols to Halides: Fluorinated alcohols can be converted to alkyl halides using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. fiveable.me This activates the hydroxyl group, turning it into a good leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu
Mastering these interconversions allows chemists to strategically manipulate fluorinated molecules, enabling the synthesis of a wide array of complex targets from simpler, readily available fluorinated precursors. savemyexams.com
Methodological Advancements in Scalable Production for Research
The transition from laboratory-scale synthesis to scalable production for research and potential commercial applications necessitates the development of safe, efficient, and reproducible methodologies. For fluorinated compounds, this presents unique challenges due to the often hazardous nature of fluorinating agents and the high reactivity of intermediates. A significant advancement in addressing these challenges is the adoption of continuous-flow chemistry. technologynetworks.com
Flow chemistry, utilizing microreactors or tube reactors, offers numerous advantages over traditional batch processing. technologynetworks.comosti.gov These include superior heat and mass transfer, which allows for better control over reaction temperature and mixing, leading to higher yields and selectivities. The enclosed nature of flow systems also enhances safety when working with toxic or explosive reagents, a common concern in fluorine chemistry. organic-chemistry.org Furthermore, the ability to integrate in-line purification and analysis tools can streamline the entire production process, making it more efficient and amenable to automation. osti.gov
Research into the scalable synthesis of fluorinated alcohols and their derivatives has increasingly focused on leveraging these benefits of flow chemistry. For instance, the conversion of alcohols to fluorides using reagents like diethylaminosulfur trifluoride (DAST) has been successfully implemented in continuous-flow reactors, mitigating the risks associated with the thermal instability of DAST. organic-chemistry.org Flow systems have also been developed for a variety of other fluorination reactions, demonstrating the versatility of this technology for producing fluorinated building blocks. research.csiro.auflowchemistrysociety.comgoflow.at
The following interactive data table summarizes research findings on the synthesis of fluorinated tertiary alcohols and related compounds, highlighting the reaction conditions and yields.
| Target Compound | Reactants | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Tertiary Fluorides (General) | Tertiary Alcohols | Methanesulfonic acid, Potassium bifluoride | - | 0 | avg. 85 | acs.org |
| Tertiary Fluorides (General) | Tertiary Alcohols | Ph2PCH2CH2PPh2/ICH2CH2I, Selectfluor | - | Room Temp | Moderate to High | acs.org |
| 2-Cyclopentyl-2-propanol | Bromocyclopentane, Acetone | Mg | Diethyl ether | Reflux | Not specified | orgoreview.com |
| 1,4-Pentadiyn-3-ol | Ethyl formate, Ethynyl magnesium bromide | - | - | - | 13.5 (overall) | nih.gov |
| 3-Methyl-1,4-pentadiyne-3-ol | Methyl acetate, Ethynyl magnesium bromide | - | THF | 288-290K | >13.5 | nih.gov |
The next interactive table presents data on scalable synthesis methodologies, with a focus on continuous-flow processes for producing fluorinated compounds.
| Reaction Type | Substrate | Reagent(s) | Flow Reactor Conditions | Yield (%) | Reference |
| Deoxyfluorination | Alcohols | DAST | Inductive heated FEP coil | >75 | organic-chemistry.orgacs.org |
| gem-Difluorination | Isatin | DAST | Flow microreactor, <1 hr residence time | 73 | organic-chemistry.org |
| Fluoro-Ritter Reaction | Olefins | Selectfluor, wet Acetic acid | 9mL CFC, 120°C | Good | Not specified in abstract |
| Photonitrosation | Not specified | Nitrosyl Chloride | Continuous flow | Not specified | goflow.at |
| Benzylic Bromination | Toluene derivatives | BrCCl3 | Photochemical flow reactor | Not specified | goflow.at |
These tables illustrate the ongoing efforts to develop robust and scalable methods for the synthesis of fluorinated alcohols and their analogues, with continuous-flow technology emerging as a key enabler for safer and more efficient production for research purposes.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,1,1,2,2 Pentafluoro 3 Methylbutan 3 Ol
Nucleophilic Substitution Pathways Involving the Tertiary Alcohol Moiety
Nucleophilic substitution at a tertiary carbon center is often challenging due to steric hindrance. msu.edu For 1,1,1,2,2-pentafluoro-3-methylbutan-3-ol, this challenge is amplified by the bulky pentafluoroethyl group. Direct displacement of the hydroxyl group is unfavorable as it is a poor leaving group. libretexts.org Therefore, activation of the hydroxyl group is a prerequisite for nucleophilic substitution. libretexts.org
Commonly, this is achieved by protonation under acidic conditions, which converts the hydroxyl group into a much better leaving group, water. mdpi.com The reaction would then proceed through an S(_N)1-type mechanism, involving the formation of a tertiary carbocation intermediate. msu.eduacs.org
Mechanism of S(_N)1 Substitution:
Protonation of the hydroxyl group: The alcohol oxygen acts as a Lewis base, accepting a proton from an acid catalyst.
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation.
Nucleophilic attack: A nucleophile attacks the carbocation, forming the substitution product.
However, the strong electron-withdrawing nature of the adjacent pentafluoroethyl group is expected to significantly destabilize the tertiary carbocation intermediate through a negative inductive effect. This destabilization would likely retard the rate of S(_N)1 reactions compared to non-fluorinated analogues like tert-amyl alcohol.
An alternative to direct protonation involves the use of reagents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) to convert the alcohol into a better leaving group. libretexts.orgbyjus.com For tertiary alcohols, these reactions can be less straightforward and may still proceed through carbocationic intermediates, making them susceptible to the same destabilizing electronic effects. msu.edulibretexts.org
A summary of potential nucleophilic substitution pathways is presented in the table below.
| Reagent | Proposed Mechanism | Key Intermediates | Expected Product (Nu = Nucleophile) |
| H-Nu (e.g., HBr, HCl) | S(_N)1 | Protonated alcohol, tertiary carbocation | 3-Nu-1,1,1,2,2-pentafluoro-3-methylbutane |
| SOCl(_2) | S(_N)1-like | Chlorosulfite ester, ion pair | 3-Chloro-1,1,1,2,2-pentafluoro-3-methylbutane |
| PBr(_3) | S(_N)1-like | Dibromophosphite ester, ion pair | 3-Bromo-1,1,1,2,2-pentafluoro-3-methylbutane |
Electrophilic Activation and Transformation Mechanisms
Electrophilic activation of the hydroxyl group in this compound is the initial step in several key transformations, including the nucleophilic substitution and dehydration reactions discussed herein. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. nih.gov
The most common form of electrophilic activation is protonation by a strong acid, such as sulfuric acid (H(_2)SO(_4)) or phosphoric acid (H(_3)PO(_4)). quora.comjeeadv.ac.in This converts the poor leaving group, hydroxide (B78521) (-OH), into a good leaving group, water (-OH(_2)). mdpi.com The stability of the resulting protonated alcohol is a key factor in its subsequent reactions.
Other electrophilic reagents can also activate the alcohol. For instance, Lewis acids can coordinate to the hydroxyl oxygen, enhancing its leaving group ability. mdpi.com In the context of converting the alcohol to a halide, reagents like thionyl chloride and phosphorus halides act as electrophiles at the initial stage of the reaction. libretexts.org The alcohol's oxygen atom attacks the electrophilic sulfur or phosphorus atom, initiating the transformation. byjus.com
The electron-withdrawing pentafluoroethyl group is expected to decrease the basicity of the hydroxyl oxygen, making it less nucleophilic and thus potentially requiring stronger acidic conditions for efficient protonation compared to its non-fluorinated counterparts.
Dehydration and Elimination Reaction Dynamics
The dehydration of tertiary alcohols to form alkenes is a classic elimination reaction, typically proceeding through an E1 mechanism under acidic conditions. quora.comjeeadv.ac.in This pathway involves the formation of a carbocation intermediate, which then loses a proton from an adjacent carbon to form a double bond. acs.org
For this compound, the dehydration process would be initiated by protonation of the hydroxyl group by a strong acid, followed by the loss of water to form a tertiary carbocation.
Potential Dehydration Products:
Deprotonation of the carbocation can occur from either the methyl groups or the methylene (B1212753) group of the ethyl moiety (if we were considering a non-fluorinated analogue). However, in this specific case, deprotonation can only occur from the two methyl groups. This would lead to the formation of a single alkene product: 3-methyl-1,1,1,2,2-pentafluorobut-3-ene .
The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. In this case, as there is only one possible alkene product, this rule is not a determining factor in product distribution.
The rate-determining step of the E1 reaction is the formation of the carbocation. jeeadv.ac.in As discussed previously, the electron-withdrawing pentafluoroethyl group will significantly destabilize this intermediate, likely leading to a slower dehydration rate compared to non-fluorinated tertiary alcohols.
| Reaction Type | Mechanism | Key Intermediate | Potential Product(s) |
| Dehydration | E1 | Tertiary carbocation | 3-Methyl-1,1,1,2,2-pentafluorobut-3-ene |
Rearrangement Reactions Facilitated by Fluorine Substitution
Carbocation intermediates, such as the one formed during the S(_N)1 and E1 reactions of this compound, are susceptible to rearrangement to form more stable carbocations. acs.org The most common type of rearrangement is a 1,2-hydride or 1,2-alkyl shift, often referred to as a Wagner-Meerwein rearrangement.
In the case of the tertiary carbocation derived from this compound, a 1,2-hydride shift from one of the methyl groups would lead to the same tertiary carbocation, so no net rearrangement would occur. A 1,2-methyl shift would also lead to a tertiary carbocation. However, the stability of these potential rearranged carbocations must be considered in the context of the strong inductive effect of the pentafluoroethyl group.
Given that the pentafluoroethyl group is highly electron-withdrawing, it significantly destabilizes any adjacent positive charge. Therefore, any rearrangement that would place the carbocation closer to this group would be highly unfavorable. In this specific molecule, the carbocation is already on the carbon adjacent to the pentafluoroethyl group. A methyl shift would move the positive charge to a carbon that is still influenced by the inductive effect of the C(_2)F(_5) group. It is therefore unlikely that significant rearrangement would occur to form a more stable carbocation under typical dehydration or substitution conditions.
Computational and Experimental Mechanistic Studies
Detailed experimental and computational studies specifically on the reaction mechanisms of this compound are not widely available in the public domain. However, computational chemistry provides a powerful tool for investigating the reactivity of such molecules.
Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to:
Calculate the proton affinity of the hydroxyl oxygen: This would provide a quantitative measure of its basicity and inform on the conditions required for electrophilic activation.
Determine the stability of the tertiary carbocation intermediate: Comparing its stability to non-fluorinated analogues would quantify the destabilizing effect of the pentafluoroethyl group.
Model the transition states for substitution and elimination reactions: This would allow for the determination of activation barriers and reaction rates, providing insight into the preferred reaction pathways.
Evaluate the potential energy surface for rearrangement reactions: This would confirm whether any rearrangement pathways are energetically favorable.
Experimental studies could involve reacting this compound under various acidic conditions and with different nucleophiles. Analysis of the product distribution and reaction kinetics, for example using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, would provide valuable data to support or refute the mechanistic proposals outlined above.
A summary of computational approaches that could be applied is provided in the table below.
| Computational Method | Information Gained |
| Density Functional Theory (DFT) | Geometric optimization, reaction energies, activation barriers, vibrational frequencies |
| Møller-Plesset perturbation theory (MP2, MP4) | More accurate electron correlation energies for stability and barrier height calculations |
| Coupled Cluster (CC) theory | High-accuracy benchmark calculations for key intermediates and transition states |
| Natural Bond Orbital (NBO) analysis | Analysis of charge distribution and orbital interactions |
Advanced Applications of 1,1,1,2,2 Pentafluoro 3 Methylbutan 3 Ol in Chemical Science and Technology
1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol as a Versatile Synthetic Intermediate
This compound serves as a valuable synthetic intermediate, primarily due to the reactivity of its tertiary alcohol functional group, which is influenced by the strongly electron-withdrawing pentafluoroethyl group. Chemical suppliers indicate its utility in a range of organic reactions, including esterification, condensation, and cyclization processes. lookchem.com The reactivity of tertiary alcohols is well-established; they can undergo nucleophilic substitution (SN1) and elimination (E1) reactions. youtube.comlibretexts.orglibretexts.org
The typical reactions for tertiary alcohols, such as those with hydrohalic acids (HCl, HBr), proceed via an SN1 mechanism. libretexts.orglibretexts.org In this process, the hydroxyl group is protonated, forming a good leaving group (water), which then departs to generate a stable tertiary carbocation. This carbocation is subsequently attacked by a halide ion to form the corresponding alkyl halide. libretexts.org This reactivity profile establishes this compound as a precursor for other valuable fluorinated building blocks.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Potential Product | Mechanism |
| SN1 Substitution | HX (e.g., HBr, HCl) | 1-Halo-1,1,2,2-pentafluoro-3-methylbutane | SN1 |
| Dehydration | Acid catalyst (e.g., H₂SO₄) | 1,1,2,2-Pentafluoro-3-methylbut-1-ene | E1 |
| Deoxyfluorination | Selectfluor | 1,1,1,2,2,3-Hexafluoro-3-methylbutane | SN1-like |
| Esterification | Carboxylic acid / Acid chloride | Pentafluoro-3-methylbutan-3-yl ester | Esterification |
The functional group transformations of this compound allow for its use in generating more complex fluorinated molecules. For instance, acid-catalyzed dehydration can convert the alcohol into a fluorinated alkene. libretexts.org This alkene, with its electron-deficient double bond, can then serve as a substrate for various addition reactions, enabling the introduction of further chemical diversity.
Furthermore, the conversion of the alcohol to an alkyl halide opens up pathways for a host of nucleophilic substitution reactions, allowing the pentafluoro-tert-butyl moiety to be incorporated into a wider range of molecular scaffolds. Recent advances have also demonstrated the efficient dehydroxylative fluorination of tertiary alcohols using reagents like Selectfluor, which could convert this compound into a perfluorinated hexane (B92381) derivative. organic-chemistry.org These fundamental transformations underscore its role as a foundational block for creating more elaborate fluorinated structures for research and industrial applications.
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. While numerous bioactive molecules contain fluorinated functional groups, and various synthetic routes to produce them have been developed, there is currently no specific, publicly available research that documents the use of this compound as a direct precursor in the synthesis of bioactive compounds. lookchem.comottokemi.comnih.govnih.govrsc.org
In the realm of material science, this compound is identified as a crosslinking agent for polymers. lookchem.comcymitquimica.com A crosslinking agent is a molecule that forms covalent bonds to link polymer chains together, creating a three-dimensional network. This process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. The incorporation of the highly fluorinated group from this alcohol can also impart desirable surface properties, such as hydrophobicity and low surface energy, to the polymer. While its role as a crosslinker is noted by suppliers, specific examples of polymers synthesized using this compound and detailed studies on their innovative properties are not widely reported in the available literature.
Utility as a Specialized Solvent System in Organic Reactions
While protic solvents are often considered unsuitable for nucleophilic substitution reactions due to their tendency to solvate and deactivate the nucleophile, recent research has shown a surprisingly beneficial effect of using tertiary alcohols as the reaction medium for nucleophilic fluorinations with alkali metal fluorides. researchgate.net Studies have demonstrated that tertiary alcohols can significantly enhance the reactivity of the fluoride (B91410) ion and improve selectivity, suppressing the formation of unwanted byproducts like alkenes. researchgate.net
Given that this compound is a sterically hindered, fluorinated tertiary alcohol, it possesses the key structural features for this application. Its use as a solvent could potentially facilitate nucleophilic fluorination reactions by activating the fluoride salt through hydrogen bonding while minimizing side reactions. This positions it as a potential specialized solvent for challenging fluorination chemistry.
Applications as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
Chiral auxiliaries and ligands are essential tools in asymmetric catalysis, enabling the synthesis of single-enantiomer products. These molecules are, by definition, chiral. This compound is an achiral molecule and therefore cannot function directly as a chiral auxiliary or ligand. There is no evidence in the scientific literature to suggest its use in the synthesis of chiral ligands or its application in asymmetric catalysis.
Contributions to Proteomics Research Methodologies
This compound is listed by chemical suppliers as a specialty product for applications in proteomics research. libretexts.org One vendor specifically notes its relevance in platforms for the proteomic analysis of plasma extracellular vesicles (EVs). amerigoscientific.com Proteomics involves the large-scale study of proteins, their structures, and functions. The specific role of this compound within these methodologies is not detailed in the available literature. However, its properties—such as potential solvent effects for protein or peptide extraction, or its use as a matrix component in techniques like mass spectrometry—are plausible areas of application that require further investigation.
Comprehensive Spectroscopic and Advanced Analytical Characterization of 1,1,1,2,2 Pentafluoro 3 Methylbutan 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F)
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups attached to the tertiary carbon bearing the hydroxyl group are chemically equivalent and should produce a single sharp singlet. The hydroxyl proton will also appear as a singlet, though its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding effects.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. The two equivalent methyl carbons would produce one signal. The tertiary carbon attached to the hydroxyl and pentafluoroethyl groups would be significantly affected by the electronegative fluorine and oxygen atoms, resulting in a downfield shift. The two carbons of the pentafluoroethyl group will also have characteristic shifts, with the carbon bearing three fluorine atoms appearing at a different chemical shift than the one with two fluorine atoms. Due to C-F coupling, these signals would likely appear as complex multiplets.
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals corresponding to the -CF₃ and -CF₂- groups. The -CF₃ signal would likely appear as a triplet due to coupling with the adjacent -CF₂- group, and the -CF₂- signal would appear as a quartet due to coupling with the -CF₃ group. The chemical shifts would be characteristic of a pentafluoroethyl group attached to a quaternary carbon.
Predicted NMR Data for 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (CH₃) | 1.2 - 1.5 | Singlet | N/A |
| ¹H (OH) | Variable (1.5 - 4.0) | Singlet | N/A |
| ¹³C (CH₃) | 20 - 30 | Singlet | N/A |
| ¹³C (C-OH) | 70 - 85 | Multiplet (due to C-F coupling) | J(C-F) expected |
| ¹³C (CF₂) | 115 - 125 | Multiplet (due to C-F coupling) | J(C-F) expected |
| ¹³C (CF₃) | 120 - 130 | Multiplet (due to C-F coupling) | J(C-F) expected |
| ¹⁹F (CF₂) | -110 to -120 | Quartet | ³J(F-F) expected |
| ¹⁹F (CF₃) | -80 to -90 | Triplet | ³J(F-F) expected |
Note: These are predicted values and may differ from experimental results.
Advanced Mass Spectrometry for Molecular Structure and Fragmentation Analysis
While specific experimental mass spectra for this compound are not publicly available, the fragmentation pattern can be predicted based on the principles of mass spectrometry for fluorinated alcohols. nih.govnist.govnih.gov
Upon electron ionization (EI), the molecular ion peak [M]⁺ at m/z 178 would likely be of low abundance or absent, which is a common characteristic for alcohols. nih.gov The fragmentation would be dominated by cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). nih.gov
The most prominent fragmentation pathways are expected to be:
Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 163. This fragment would be a tertiary carbocation stabilized by the adjacent oxygen and pentafluoroethyl group.
Loss of the pentafluoroethyl group (-C₂F₅): This cleavage would lead to a fragment at m/z 59, corresponding to the [C(CH₃)₂OH]⁺ ion. This is often a very stable and abundant fragment for tertiary alcohols.
Loss of water (-H₂O): While possible, this is generally less favorable for tertiary alcohols compared to α-cleavage.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 178 | [C₅H₇F₅O]⁺ | Molecular Ion |
| 163 | [C₄H₄F₅O]⁺ | [M - CH₃]⁺ |
| 119 | [C₂F₅]⁺ | Cleavage of C-C bond |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Experimental infrared (IR) and Raman spectra for this compound are not found in the surveyed literature. However, the expected vibrational modes can be predicted based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding. Strong absorption bands in the 1000-1350 cm⁻¹ region are expected due to the C-F stretching vibrations of the pentafluoroethyl group. The C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ range. C-H stretching vibrations of the methyl groups would be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: In the Raman spectrum, the C-C skeletal vibrations and the symmetric C-F stretching modes would likely be more prominent than in the IR spectrum. The O-H stretch is typically weak in Raman spectroscopy.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |
| C-H Stretch (methyl) | 2850 - 3000 | Medium | Medium |
| C-F Stretch | 1000 - 1350 | Strong | Medium-Strong |
| C-O Stretch | 1000 - 1200 | Medium | Weak |
X-ray Diffraction Analysis of Crystalline Forms and Supramolecular Structures
No published crystal structure data for this compound could be located in the Cambridge Structural Database (CSD) or other crystallographic databases.
To perform X-ray diffraction analysis, the compound would first need to be crystallized. As a tertiary alcohol, it is likely a liquid at room temperature and obtaining a single crystal suitable for X-ray diffraction might require low-temperature crystallization techniques.
Chiroptical Spectroscopic Methods for Stereochemical Assignment
This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. The central carbon atom (C3) is bonded to two identical methyl groups, a hydroxyl group, and a pentafluoroethyl group. Due to the presence of a plane of symmetry passing through the C-OH and C-C₂F₅ bonds and bisecting the angle between the two methyl groups, the molecule is superimposable on its mirror image.
Therefore, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would not be applicable for the stereochemical assignment of this compound, as it would not exhibit any optical activity.
Theoretical and Computational Chemistry Approaches to 1,1,1,2,2 Pentafluoro 3 Methylbutan 3 Ol
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanics (QM) forms the bedrock of modern computational chemistry, providing a fundamental description of a molecule's electronic structure, bonding, and reactivity. For 1,1,1,2,2-pentafluoro-3-methylbutan-3-ol, QM methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to elucidate its intrinsic properties. emerginginvestigators.org
The flexibility of this compound arises from rotation around its carbon-carbon single bonds. The relative orientation of the bulky pentafluoroethyl group, the two methyl groups, and the hydroxyl group defines the molecule's conformation, which in turn dictates its stability and reactivity.
Conformational analysis using QM calculations can map the potential energy surface of the molecule as a function of its dihedral angles. nih.gov For a molecule like this compound, the most significant rotational barrier would be around the C2-C3 bond. Theoretical calculations identify various staggered and eclipsed conformers, with the staggered conformations typically representing energy minima. The relative energies of these stable conformers are determined by a balance of steric repulsion between the bulky groups and potential stabilizing interactions like intramolecular hydrogen bonding between the hydroxyl hydrogen and a fluorine atom on C2. Studies on similar fluorinated molecules show that 1,3-repulsive interactions between fluorine atoms and other groups can significantly destabilize certain conformations. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers (Calculated via DFT) This table is illustrative, based on principles of conformational analysis. Actual values require specific QM calculations.
| Conformer | Dihedral Angle (F-C2-C3-O) | Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Anti | ~180° | 0.00 (Reference) | Minimizes steric repulsion between the pentafluoroethyl and hydroxyl groups. |
| Gauche 1 | ~60° | 1.5 | Potential for intramolecular H-bonding (O-H···F), but increased steric clash. |
| Gauche 2 | ~-60° | 1.5 | Similar to Gauche 1, representing an equivalent energy minimum. |
Quantum mechanical calculations are crucial for understanding the mechanisms of chemical reactions. arkat-usa.org By mapping the potential energy surface, computational chemists can identify the lowest energy path from reactants to products, which involves passing through a high-energy transition state. According to Transition State Theory, the energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.
For this compound, several reactions could be studied:
Dehydration: The acid-catalyzed elimination of water to form an alkene. QM can model the protonation of the hydroxyl group, the formation of the carbocation intermediate, and the subsequent elimination, calculating the energy barriers for each step.
Nucleophilic Substitution: The conversion of the alcohol to an alkyl halide. unco.edu QM calculations can compare the energetics of Sₙ1 versus Sₙ2 pathways.
Solvent Effects: Its role in promoting reactions, where its strong hydrogen-bonding ability and polarity can stabilize transition states. researchgate.net
DFT studies on similar catalytic reactions, such as the copper-catalyzed synthesis of β-amino ketones, have successfully elucidated complex reaction mechanisms, identifying key intermediates and transition states and providing free energy diagrams for different proposed pathways. rsc.org
Table 2: Illustrative Calculated Energetics for a Hypothetical Reaction Pathway This table demonstrates the type of data obtained from QM reaction pathway analysis.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Alcohol + Reagent | 0.0 |
| Intermediate 1 | Initial complex formation | -5.2 |
| Transition State 1 | First energetic barrier | +21.5 |
| Intermediate 2 | Stable intermediate species | +2.1 |
| Transition State 2 | Second energetic barrier | +18.9 |
| Products | Final products | -15.7 |
Molecular Dynamics Simulations for Solution-Phase Behavior
While QM methods are powerful for single molecules or small clusters, Molecular Dynamics (MD) simulations are the tool of choice for studying the behavior of molecules in the liquid phase or in solution. nih.gov MD uses classical mechanics and a pre-defined "force field" to simulate the movements and interactions of thousands of molecules over time.
For this compound, MD simulations can provide insights into:
Bulk Liquid Properties: Predicting macroscopic properties like density and enthalpy of vaporization by simulating a box of molecules. researchgate.net
Solvation Structure: Understanding how solvent molecules (e.g., water) arrange around the fluorinated alcohol, and conversely, how this compound acts as a solvent. This is often analyzed using radial distribution functions (RDFs), which show the probability of finding one atom at a certain distance from another.
Hydrogen Bonding Networks: Fluorinated alcohols are known to disrupt the hydrogen-bonding network of water and can form unique aggregates and microstructures in solution. nih.gov MD simulations can characterize the extent and lifetime of these hydrogen bonds.
Interactions with Solutes: Modeling how this compound interacts with dissolved species, such as peptides or other organic molecules, which is relevant to its use as a co-solvent in chemical synthesis or biochemical studies. nih.govnih.gov
Simulations of other fluorinated molecules, like 1,1,1,3,3-pentafluorobutane, have been used to study their thermodynamic and structural properties both in bulk and under confinement. researchgate.netresearchgate.net
Application of Machine Learning and Artificial Intelligence for Predictive Modeling
Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools in computational chemistry, offering a way to predict molecular properties much faster than traditional QM calculations. rsc.org These models are trained on large datasets of molecules with known properties and learn the complex relationships between chemical structure and function.
For fluorinated systems, ML has shown significant promise:
Property Prediction: ML models can be trained to predict properties like C-F bond dissociation energies, which is crucial for understanding the stability and degradation pathways of fluorinated compounds. chemrxiv.orgacs.org Such models can achieve high accuracy (deviations < 0.70 kcal/mol) using only the chemical connectivity as input, avoiding costly QM calculations. chemrxiv.org
Reactivity Prediction: AI can predict the fluorinating strength of different reagents or the outcome of complex reactions. rsc.org
Materials Discovery: ML can assist in discovering new materials for specific applications, such as polymers for the selective removal of per- and polyfluoroalkyl substances (PFAS) from water. acs.org
An ML approach could be developed for this compound and related compounds to rapidly screen for properties like solubility, partitioning behavior, or toxicity based on their structural features.
Table 3: Application of Machine Learning Models in Fluorinated Compound Research
| ML Model Type | Application | Typical Input | Predicted Property | Reference |
|---|---|---|---|---|
| Feed-forward Neural Network (FNN) | PFAS Degradation | Molecular Descriptors | C-F Bond Dissociation Energy | chemrxiv.org |
| Random Forest (RF) | Environmental Contamination | Water Quality Parameters | Groundwater Fluoride (B91410) Levels | frontiersin.org |
| Extreme Gradient Boosting (Xgboost) | Environmental Contamination | Physicochemical Parameters | Groundwater Fluoride Levels | frontiersin.org |
| Ensemble Learning | Reactivity | SMILES-based Encodings | Fluorination Strength of Reagents | rsc.org |
Development and Refinement of Computational Models for Fluorinated Systems
The accuracy of MD simulations and some ML models depends heavily on the quality of the underlying computational models, particularly the force fields used in MD. Fluorinated compounds pose a significant challenge for force field development due to the unique properties of the fluorine atom (high electronegativity, low polarizability, small size).
Key challenges and areas of development include:
Charge Parameterization: Accurately representing the highly polarized C-F bond is critical. Standard force fields may not capture these effects correctly, necessitating the development of specialized parameters. nih.gov
Non-bonded Interactions: Refining the Lennard-Jones parameters to correctly model the weak van der Waals interactions and the often-debated concept of "fluorine-fluorine" interactions is an active area of research.
Transferability: A major goal is to develop force field parameters that are transferable, meaning they can accurately model a wide range of fluorinated molecules without needing to be re-parameterized for each new compound.
Researchers are continuously working to improve force fields like AMBER, CHARMM, and OPLS for fluorinated systems. biorxiv.org This often involves a multi-step process of generating QM data for a set of small, representative fluorinated molecules and then fitting the force field parameters (e.g., atomic charges, van der Waals terms, bond, angle, and dihedral parameters) to reproduce the QM potential energy surfaces and bulk properties. nih.govbiorxiv.org The development of improved GAFF2 parameters for fluorinated alkanes is one such effort to create more reliable models for simulation. nih.gov
Environmental and Biological Implications of 1,1,1,2,2 Pentafluoro 3 Methylbutan 3 Ol Pfas Context
Biotransformation Pathways and Bioaccumulation Mechanisms in Organisms
The biotransformation of fluorinated alcohols has been observed in microorganisms, which can lead to the formation of various metabolites. For instance, studies on FTOHs have shown that they can be biodegraded in wastewater treatment plants and soil environments acs.orgpurdue.edu.
Research on alkane-degrading bacteria, such as Pseudomonas butanovora and Pseudomonas oleovorans, has demonstrated their ability to defluorinate and transform FTOHs. These bacteria can metabolize FTOHs, leading to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs) researchgate.net. This process indicates that the perfluorinated chain is not entirely inert to microbial action.
The biotransformation of 8:2 FTOH has been shown to proceed through several intermediate metabolites before forming terminal PFAAs.
Table 1: Key Metabolites in the Biotransformation of 8:2 Fluorotelomer Alcohol (8:2 FTOH)
| Metabolite Name | Abbreviation | Chemical Formula | Role in Pathway |
|---|---|---|---|
| 8:2 Fluorotelomer Aldehyde | 8:2 FTAL | CF₃(CF₂)₇CH₂CHO | Transient Intermediate |
| 8:2 Fluorotelomer Carboxylic Acid | 8:2 FTCA | CF₃(CF₂)₇CH₂COOH | Intermediate |
| 8:2 Fluorotelomer Unsaturated Carboxylic Acid | 8:2 FTUCA | CF₃(CF₂)₆CF=CHCOOH | Intermediate |
This table is based on findings from studies on 8:2 FTOH biodegradation and illustrates a potential pathway for related fluorinated alcohols.
Bioaccumulation is a significant concern for PFAS. The potential for a substance to accumulate in living organisms is often related to its chemical structure, particularly the length of its perfluorinated carbon chain. Generally, long-chain PFAS are considered more bioaccumulative than short-chain ones acs.org. However, short-chain PFAS are more mobile in water, which can lead to widespread contamination of water resources and continuous exposure for aquatic organisms nih.gov. The bioaccumulation of FTOHs themselves may be less significant than that of their persistent degradation products, the PFAAs.
Advanced Analytical Methods for Environmental Monitoring of Fluorinated Compounds
The detection and quantification of the vast number of fluorinated compounds in environmental matrices require sophisticated analytical techniques. The complexity of these analyses is compounded by the low concentrations at which these substances often occur and the presence of numerous isomers and transformation products.
The most common and reliable methods for the targeted analysis of specific PFAS, including fluorinated alcohols and their acid degradation products, are based on chromatography coupled with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse technique for analyzing ionic PFAS like PFAAs in water, soil, and biological samples. It offers high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for more volatile, neutral PFAS such as FTOHs. Often, a derivatization step is required to make the analytes amenable to GC analysis.
In addition to targeted methods that look for specific compounds, non-targeted and total fluorine methods are gaining importance to capture the full scope of PFAS contamination.
Table 2: Overview of Analytical Techniques for Fluorinated Compounds
| Analytical Technique | Principle | Target Analytes | Application |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on polarity and detects them by mass-to-charge ratio. | Ionic PFAS (e.g., PFAAs, PFSAs) | Water, soil, sediment, biota |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and detects them by mass-to-charge ratio. | Neutral and volatile PFAS (e.g., FTOHs) | Air, consumer products |
These methods are crucial for monitoring the environmental levels of PFAS, understanding their fate and transport, and assessing exposure risks nih.gov.
Academic Research on Ecotoxicological Endpoints and Mechanisms of Action
The ecotoxicity of fluorinated compounds is an active area of research. For FTOHs, studies have shown that their degradation products can be more toxic than the parent compounds. For example, fluorotelomer acids (FTCAs and FTUCAs), which are intermediates in the degradation of FTOHs, have been found to be significantly more toxic to aquatic organisms like Daphnia magna than the terminal PFAAs they form.
Toxicity often increases with the length of the fluorinated chain. However, even short-chain compounds are of concern. Studies on 6:2 FTOH have shown it can cause developmental toxicity in zebrafish embryos researchgate.net. The mechanism of toxicity for many PFAS is not fully understood but is thought to involve disruption of cell membranes and interference with various cellular processes.
Given that 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol is a short-chain fluorinated alcohol, its ecotoxicological profile would need to be specifically evaluated. However, based on the trends observed for other short-chain PFAS, concerns would include its potential for high mobility in aquatic systems and the possibility of long-term adverse effects due to persistent exposure nih.gov.
Frameworks for Assessing Environmental Risk of Fluorinated Chemicals
Assessing the environmental risk of the thousands of existing PFAS is a major challenge for regulatory agencies worldwide. Risk assessment frameworks generally evaluate a chemical's hazard and exposure potential. For PFAS, this often involves a PBT (Persistence, Bioaccumulation, and Toxicity) assessment.
Persistence: As discussed, the C-F bond makes most PFAS highly persistent. Short-chain PFAAs are considered extremely persistent nih.gov.
Bioaccumulation: While long-chain PFAS are generally more bioaccumulative, the high mobility and persistence of short-chain PFAS can lead to significant long-term exposure and accumulation in the environment, if not in individual organisms nih.gov.
Toxicity: Toxicity data is available for only a small fraction of PFAS. Regulators often use data from well-studied compounds like PFOA and PFOS to make decisions about structurally similar substances through a process called "read-across" or by grouping chemicals into classes.
Due to the extreme persistence and potential for long-range transport and irreversible environmental contamination, some frameworks propose regulating PFAS as a class. The rationale is that once released, their persistence makes it impossible to reverse environmental contamination, leading to ever-increasing background concentrations and poorly understood long-term risks nih.gov. The classification of this compound as a PBT substance in its Safety Data Sheet aligns with this precautionary approach synquestlabs.com.
Future Research Directions and Unresolved Challenges in 1,1,1,2,2 Pentafluoro 3 Methylbutan 3 Ol Studies
Innovation in Sustainable Synthetic Routes for Highly Fluorinated Compounds
The synthesis of highly fluorinated compounds like 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol traditionally relies on methods that can be hazardous and environmentally damaging. alfa-chemistry.com A significant challenge and a key area for future research is the development of sustainable and green synthetic routes.
Recent advancements in green fluorine chemistry offer promising avenues. tandfonline.com For tertiary alcohols, traditional synthesis often involves organometallic reagents that are highly reactive and sensitive. Innovations are moving towards catalytic and more environmentally benign methods. For instance, the use of less hazardous fluorinating agents and the development of catalytic systems that can operate under milder conditions are crucial. mdpi.comresearchgate.net
Future research for synthesizing this compound could focus on the direct dehydroxylative fluorination of precursor tertiary alcohols using greener reagents. organic-chemistry.orgacs.org The development of methods that utilize readily available and less toxic fluoride (B91410) sources, such as potassium fluoride, would be a significant step forward. organic-chemistry.org Furthermore, exploring biocatalytic routes, where enzymes are used to create the carbon-fluorine bond, presents a long-term goal for sustainable production. wikipedia.org
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Challenges |
|---|---|---|
| Catalytic Deoxyfluorination | Milder reaction conditions, higher selectivity, reduced waste. nih.gov | Catalyst stability and recovery, substrate scope limitations. mdpi.com |
| Electrochemical Synthesis | Avoids hazardous chemical oxidants, potential for high selectivity. tandfonline.com | Electrode material stability, scalability of the process. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, easier scale-up. | Initial setup costs, potential for clogging with solid reagents. |
Discovery of Novel Reactivity and Catalytic Systems
The pentafluoroethyl group in this compound is expected to significantly influence the reactivity of the tertiary alcohol. The strong electron-withdrawing nature of the fluoroalkyl group can enhance the acidity of the hydroxyl proton, making it a potent hydrogen-bond donor. researchgate.net This property is a key area for exploration in discovering novel reactivity and catalytic applications.
Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are known to act as powerful solvents and promoters for a variety of organic reactions, including C-H activation and ring-opening of epoxides, often without the need for a catalyst. researchgate.netrsc.orgarkat-usa.org Future studies should investigate whether this compound can serve a similar role, potentially offering unique selectivity due to its specific steric and electronic properties.
Furthermore, the compound itself could be a substrate for developing new catalytic systems. For example, the development of catalysts for the selective functionalization of the C-H bonds in the methyl groups, while leaving the highly stable C-F bonds intact, would be a significant synthetic achievement. nih.gov The use of photoredox catalysis could be a promising approach for such selective transformations. nih.gov
Integration into Emerging Technologies and Advanced Materials
The unique properties of fluorinated compounds make them attractive for a range of advanced applications. alfa-chemistry.com For this compound, research into its integration into emerging technologies and advanced materials is a promising frontier.
One potential application is in the synthesis of novel fluorinated polymers. mdpi.com The tertiary alcohol group could serve as a reactive handle to incorporate the pentafluoroethyl moiety into polymer backbones, potentially imparting desirable properties such as high thermal stability, chemical resistance, and low surface energy. nih.gov Such polymers could find use in high-performance coatings, membranes, and advanced textiles. nih.gov
Another area of interest is the use of highly fluorinated alcohols as solvents or additives in electrolyte formulations for lithium-ion batteries. The high polarity and low nucleophilicity of fluorinated alcohols can enhance ion mobility and improve battery performance and safety. researchgate.net Research could explore the electrochemical stability of this compound and its effect on battery cycle life.
The unique solvating properties of fluorinated alcohols also make them useful in the analysis of polymers by techniques such as MALDI-TOF-MS and GPC/SEC. tcichemicals.com
Table 2: Potential Applications of this compound in Emerging Technologies
| Technology Area | Potential Role of the Compound | Desired Properties |
|---|---|---|
| Advanced Polymers | Monomer or cross-linking agent. mdpi.com | Thermal stability, chemical resistance, hydrophobicity. nih.gov |
| Energy Storage | Electrolyte additive in batteries. | High polarity, low flammability, electrochemical stability. |
| Advanced Coatings | Component of superhydrophobic surfaces. rsc.org | Low surface energy, durability. |
Addressing Global Environmental Concerns and Developing Remediation Strategies
The widespread use of fluorinated compounds has led to concerns about their environmental persistence and potential toxicity. wikipedia.org Many per- and polyfluoroalkyl substances (PFAS) are considered "forever chemicals" due to their resistance to degradation. wikipedia.org A critical area of future research for this compound is to understand its environmental fate and to develop strategies for its remediation should it prove to be persistent.
Studies on the environmental fate of short-chain fluorinated alcohols suggest they can be mobile in the environment and may degrade to form persistent perfluorinated carboxylic acids (PFCAs). acs.orgrsc.orgacs.org It is crucial to investigate the biodegradation and atmospheric degradation pathways of this compound to assess its potential to contribute to the formation of such persistent pollutants. mst.dk
In terms of remediation, a variety of techniques are being developed for PFAS-contaminated water and soil. google.com These include adsorption on activated carbon, ion-exchange resins, and membrane filtration. mdpi.com Advanced oxidation processes are also being explored. For soil remediation, immobilization techniques aim to reduce the mobility and bioavailability of these compounds. Future research should evaluate the efficacy of these methods for removing this compound and its potential degradation products from the environment. Phytoremediation, the use of plants to remove pollutants, is another emerging and cost-effective strategy that could be investigated. frontiersin.org Microbial remediation, using bacteria or fungi to degrade or accumulate fluorinated compounds, also holds promise. researchgate.net
Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science
Addressing the multifaceted challenges and opportunities presented by this compound will require a highly interdisciplinary approach. The interface of chemistry, biology, and environmental science is a particularly fertile ground for future research.
In the realm of medicinal chemistry, the introduction of fluorine can significantly alter the biological activity of a molecule. researchgate.netresearchgate.net While this compound itself may not be a drug candidate, it could serve as a valuable building block for the synthesis of new fluorinated pharmaceuticals. alfa-chemistry.com Interdisciplinary studies involving medicinal chemists and biologists would be essential to explore its potential in drug discovery. The incorporation of fluorine can enhance lipophilicity and metabolic stability, properties that are highly desirable in drug design. scispace.comwikipedia.org
From an environmental science perspective, collaboration between chemists and environmental scientists is needed to track the fate and transport of this compound in various environmental compartments. nih.gov This includes developing sensitive analytical methods for its detection in water, soil, and air, as well as conducting toxicological studies to understand its potential impact on ecosystems. rsc.org Understanding the biotransformation of this compound in different organisms is also a key research area that requires expertise from both biology and chemistry. acs.org
Q & A
Q. Challenges :
- Incomplete fluorination : Monitor reaction progress via ¹⁹F NMR to detect residual non-fluorinated intermediates.
- Byproduct formation : Competing elimination reactions may produce olefins; optimize temperature (40–60°C) and solvent polarity to suppress side pathways .
Basic Question: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- GC-MS : Quantify purity by comparing retention times with standards and detecting impurities (e.g., perfluorinated byproducts) via mass fragmentation patterns .
- ¹H/¹⁹F NMR : Confirm structural integrity by analyzing splitting patterns (e.g., CF₃ groups resonate at ~-70 ppm in ¹⁹F NMR) .
- Physical properties : Measure refractive index (n²⁰/D ≈ 1.288) and density (1.505 g/mL at 25°C) to validate consistency with literature .
Data Interpretation : Discrepancies in density or refractive index may indicate isotopic impurities (e.g., ¹³C-labeled analogs) or incomplete fluorination .
Advanced Question: How can solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Polar aprotic solvents : Acetonitrile or DMF enhance fluorination rates by stabilizing ionic intermediates.
- Hydrogen-bonding solvents : Methanol or water may deactivate fluorinating agents (e.g., SF₄) by forming stable adducts.
- Case Study : In related fluorinated alcohols, solvent polarity adjustments reduced byproduct formation by 30% in DMF compared to THF .
Experimental Design : Conduct kinetic studies under varying solvent conditions, using ¹⁹F NMR to track reaction progress .
Advanced Question: How to resolve contradictions in spectroscopic data for fluorinated derivatives?
Methodological Answer:
- Scenario : Discrepancies in ¹⁹F NMR chemical shifts may arise from conformational isomerism or solvent effects.
- Troubleshooting :
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) by observing signal coalescence at elevated temperatures.
- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to assign ambiguous peaks .
Example : In 2,2,3,3,3-pentafluoro-1-propanol, VT-NMR resolved overlapping CF₃ signals at 50°C .
Advanced Question: What strategies optimize the separation of stereoisomers or regioisomers during synthesis?
Methodological Answer:
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/ethanol mobile phases.
- Derivatization : Convert the alcohol to a urethane or ester to enhance chromatographic resolution.
- Case Study : For a related trifluoromethyl alcohol, derivatization with Mosher’s acid improved enantiomeric separation (ee > 95%) .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a respirator due to volatility (bp ~80°C) and potential liver toxicity .
- Ventilation : Use fume hoods to limit inhalation exposure; monitor airborne concentrations with FTIR gas analyzers.
- Waste disposal : Neutralize fluorinated waste with Ca(OH)₂ to prevent environmental release .
Advanced Question: How does the compound’s fluorination pattern affect its hydrogen-bonding capacity in supramolecular applications?
Methodological Answer:
- Hydrogen-bond donor strength : The -OH group’s acidity is amplified by adjacent CF₃ groups (pKa ~9–10), enabling strong interactions with acceptors like pyridines.
- Crystallography : Single-crystal X-ray diffraction reveals shortened O···N distances (≤2.8 Å) in co-crystals with 4,4′-bipyridine .
- Applications : Use as a solvent in organocatalysis to stabilize charged intermediates via H-bonding .
Advanced Question: What mechanistic insights explain unexpected byproducts in large-scale syntheses?
Methodological Answer:
- Radical pathways : At high temperatures (>100°C), trace O₂ can initiate radical chain reactions, forming perfluoroolefins. Mitigate with inert atmospheres (N₂/Ar).
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., monofluorinated intermediates), while prolonged heating drives thermodynamically stable byproducts .
Experimental validation : Use radical traps (e.g., TEMPO) to suppress olefin formation and monitor via GC-MS .
Basic Question: How to assess the compound’s stability under storage conditions?
Methodological Answer:
- Accelerated aging : Store aliquots at 40°C/75% RH for 4 weeks and analyze degradation via ¹⁹F NMR.
- Light sensitivity : UV-Vis spectroscopy detects photolytic decomposition (λmax ~210 nm for fluorinated carbonyl byproducts) .
Recommendation : Store in amber vials under nitrogen at –20°C to extend shelf life >12 months .
Advanced Question: How can computational chemistry predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- DFT calculations : Map potential energy surfaces for fluorination steps using Gaussian09 at the M06-2X/def2-TZVP level.
- Solvent modeling : Apply the SMD continuum model to predict solvent effects on transition states .
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
